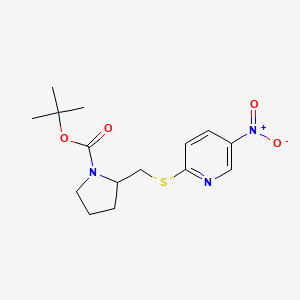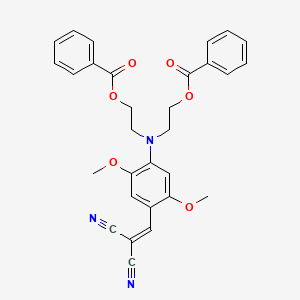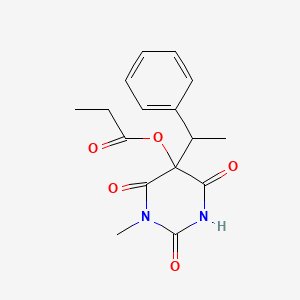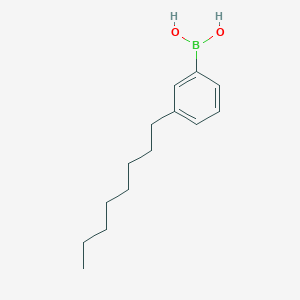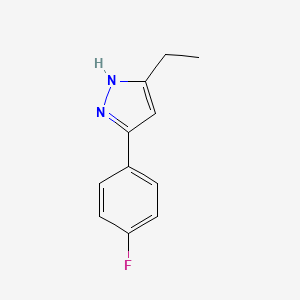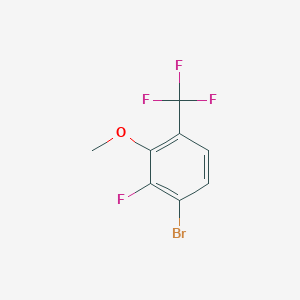
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde is a complex organic compound that features a nicotinaldehyde core substituted with benzyloxy, difluoromethoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through a series of reactions involving pyridine derivatives.
Introduction of the Benzyloxy Group: This step often involves the reaction of the nicotinaldehyde core with benzyl alcohol in the presence of a suitable catalyst.
Introduction of the Difluoromethoxy Group: This can be achieved through a difluoromethylation reaction using difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzyloxy or difluoromethoxy groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Difluoromethoxy)benzylamine: Shares the difluoromethoxy group but differs in the core structure.
2-Benzyloxybenzoic acid: Contains the benzyloxy group but has a different functional group and core structure.
Uniqueness
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde is unique due to the combination of its functional groups and the nicotinaldehyde core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C15H13F2NO3 |
|---|---|
Peso molecular |
293.26 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H13F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |
Clave InChI |
IJEZBOKCWBBTTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
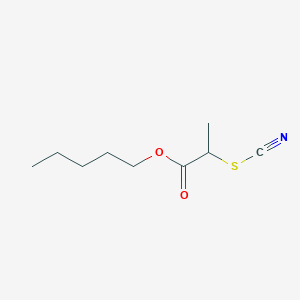

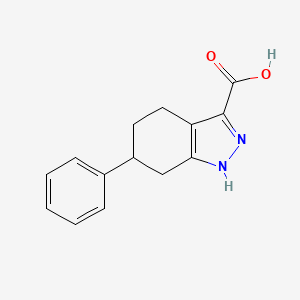
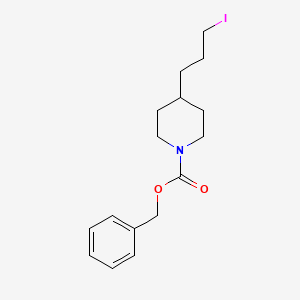
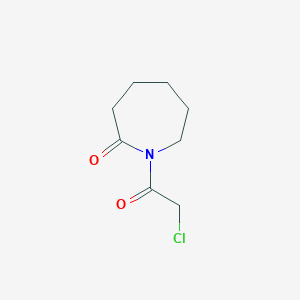
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
